molecular formula C8H12N2 B1340245 2-(Ethylmethylamino)pyridine CAS No. 77200-12-5

2-(Ethylmethylamino)pyridine

Cat. No.: B1340245
CAS No.: 77200-12-5
M. Wt: 136.19 g/mol
InChI Key: MKTSSBCZDAXGGO-UHFFFAOYSA-N
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Description

2-(Ethylmethylamino)pyridine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sensing Applications :

    • Fluorescent Probes for Pd2+ Ion Detection : Pyridine-based scaffolds demonstrate notable sensing abilities for Pd2+ ions in aqueous media. These probes have potential applications in various sensing technologies, including paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar, Gupta & Kumar, 2017).
  • Complexation and Structural Analysis :

    • Copper(II) Complexation : New pyridine dicarboxamide ligands have been synthesized for complexation to copper(II). These compounds exhibit intricate hydrogen bonding interactions and can form various copper complexes, demonstrating the structural versatility of pyridine derivatives (Jain et al., 2004).
  • Biological and Pharmaceutical Applications :

    • Antimicrobial Activity : Novel pyridine derivatives, specifically 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides, have shown significant antimicrobial activity against various bacterial and fungal strains. These compounds are comparable or even more effective than standard drugs (Zhuravel et al., 2005).
  • Environmental Applications :

    • Photocatalytic Degradation : Pyridine, a component of many pesticides, is rapidly eliminated in water through photocatalysis over TiO2. This process results in the formation of various aliphatic intermediates, demonstrating the environmental significance of pyridine degradation (Maillard-Dupuy et al., 1994).
  • Chemical Synthesis :

    • Potassium Channel Openers Synthesis : Pyridine derivatives have been synthesized for their role as potassium channel openers, indicating potential applications as antihypertensive and antianginal agents (Brown et al., 1993).
    • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan & Kwon, 2003).

Mechanism of Action

The mechanism of action of 2-(Ethylmethylamino)pyridine is not explicitly mentioned in the retrieved papers .

Safety and Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is a flammable liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

The future directions for the study and application of 2-(Ethylmethylamino)pyridine are not explicitly mentioned in the retrieved papers .

Biochemical Analysis

Biochemical Properties

2-(Ethylmethylamino)pyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. This binding often involves interactions with the active site of the enzyme, leading to changes in its conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light or heat. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including potential damage to liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound may also influence the balance between different metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production, or to the nucleus, where it can affect gene expression .

Properties

IUPAC Name

N-ethyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTSSBCZDAXGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479322
Record name 2-(Ethylmethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77200-12-5
Record name 2-(Ethylmethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethylmethylamino)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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